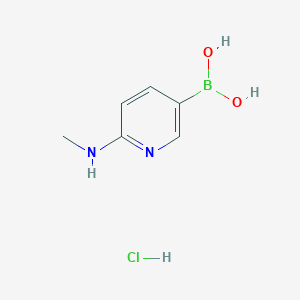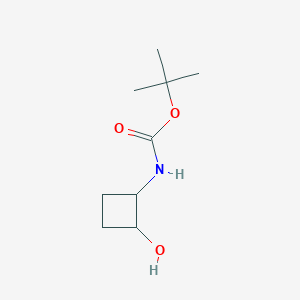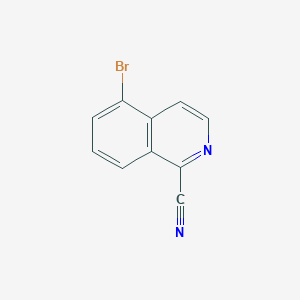
6-(Methylamino)pyridin-3-ylboronic acid hydrochloride
Overview
Description
6-(Methylamino)pyridin-3-ylboronic acid hydrochloride is a chemical compound with the molecular formula C6H10BClN2O2 and a molecular weight of 188.42 g/mol. It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride is represented by the InChI code 1S/C6H9BN2O2.ClH/c1-8-6-3-2-5(4-9-6)7(10)11;/h2-4,10-11H,1H3,(H,8,9);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds. These reactions are widely used in the pharmaceutical industry for the creation of various drug molecules. The boronic acid moiety of 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride reacts with halide-containing compounds in the presence of a palladium catalyst to form the desired biaryl product .
Regioselective Coupling
The regioselective Suzuki-Miyaura coupling allows for precise control over the placement of substituents on aromatic rings. This is crucial for the development of complex organic molecules with specific desired properties. The compound’s ability to participate in such selective reactions makes it a valuable tool for medicinal chemists .
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
This compound can be used in tandem reactions involving palladium-catalyzed intramolecular aminocarbonylation followed by annulation. This process is beneficial for constructing nitrogen-containing heterocycles, which are common structures in many pharmaceuticals .
N-Arylation Using Copper Acetylacetonate Catalyst
6-(Methylamino)pyridin-3-ylboronic acid hydrochloride: is also employed in N-arylation reactions. These reactions are used to attach an aryl group to a nitrogen atom within a molecule. Using a copper acetylacetonate catalyst, this compound can help form various amine derivatives that are important in drug discovery and development .
Development of Boron-Containing Pharmaceuticals
The boronic acid group in this compound is of particular interest in the development of boron-containing pharmaceuticals. These types of drugs can exhibit unique modes of action, such as the inhibition of serine proteases or the modulation of protein interactions .
Material Science Applications
In material science, 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride can be used to modify surfaces or create novel polymers with specific binding capabilities. The boronic acid group can form reversible covalent bonds with diols, which is useful in creating responsive materials .
Biological Probes and Sensors
Due to its selective binding properties, this compound can be used to create biological probes and sensors. For example, it can be used to detect sugars or other biomolecules that contain diol groups, which is valuable in diagnostic applications .
Research in Boron Neutron Capture Therapy (BNCT)
Finally, boronic acids are being researched for their potential use in Boron Neutron Capture Therapy (BNCT), a type of cancer treatment6-(Methylamino)pyridin-3-ylboronic acid hydrochloride could be used to deliver boron to cancer cells, which is then targeted by neutron beams to destroy the cancerous tissue .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride likely acts as a boron reagent . The reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide under the action of a palladium catalyst . The boron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
The primary result of the action of 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
properties
IUPAC Name |
[6-(methylamino)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2.ClH/c1-8-6-3-2-5(4-9-6)7(10)11;/h2-4,10-11H,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFSLATQZVWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741561 | |
| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
265664-53-7 | |
| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(methylamino)pyridin-3-yl]boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)






![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)
![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)

![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)


